TNF-Alpha Binding Affinity: UCB-9260 vs. Biologics
UCB-9260 exhibits high binding affinity for human TNF-α with a Kd of 13 nM, as measured by SPR [1]. While potent, this affinity is distinct from the high femtomolar affinities (e.g., 100-200 pM) of antibody-based biologics like Adalimumab [2]. This difference in binding kinetics and molecular interaction allows UCB-9260 to function as an allosteric modulator, stabilizing an asymmetric trimer form, a mechanism fundamentally different from the competitive blockade exerted by biologics [1].
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 13 nM (human TNF-α) |
| Comparator Or Baseline | Biologics (e.g., Adalimumab): ~100-200 pM |
| Quantified Difference | UCB-9260 affinity is ~65-130x lower, but its small molecule mechanism and oral bioavailability provide distinct advantages in tissue penetration and ease of use. |
| Conditions | SPR analysis for UCB-9260; standard binding assays for Adalimumab. |
Why This Matters
This data confirms UCB-9260 is a potent TNF-α binder, but its distinct mechanism of action (allosteric modulation vs. neutralization) is a critical selection criterion for specific experimental models.
- [1] O'Connell J, et al. Bioorg Med Chem Lett. 2021;48:128229. as cited in ChEMBL database. View Source
- [2] Mitoma H, Horiuchi T, Tsukamoto H, Ueda N. Molecular mechanisms of action of anti-TNF-α agents – Comparison and therapeutic utility. J Clin Med. 2020;9(10):3267. View Source
